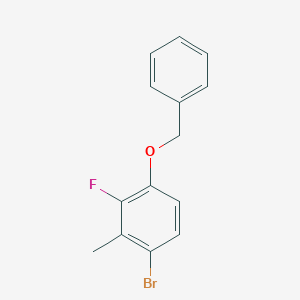

1-(Benzyloxy)-4-bromo-2-fluoro-3-methylbenzene

Description

1-(Benzyloxy)-4-bromo-2-fluoro-3-methylbenzene (C₁₄H₁₁BrFO) is a halogenated aromatic compound characterized by a benzene ring substituted with a benzyloxy group (C₆H₅CH₂O–) at position 1, bromine at position 4, fluorine at position 2, and a methyl group at position 2. This unique arrangement of electron-withdrawing halogens (Br, F) and electron-donating groups (benzyloxy, methyl) creates a distinct electronic and steric profile. The benzyloxy group enhances lipophilicity, making the compound valuable in medicinal chemistry for improving membrane permeability in drug candidates . Its molecular weight is 318.15 g/mol, and it is primarily used as an intermediate in organic synthesis, particularly in cross-coupling reactions like Suzuki-Miyaura due to the bromine atom’s reactivity .

Properties

IUPAC Name |

1-bromo-3-fluoro-2-methyl-4-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrFO/c1-10-12(15)7-8-13(14(10)16)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOQXASZVJYKIDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)OCC2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-4-bromo-2-fluoro-3-methylbenzene typically involves multiple stepsThe reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an inert solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and benzyloxylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 4 undergoes substitution reactions due to electron-withdrawing effects from fluorine and the benzyloxy group.

Key Reactions:

-

Methoxylation :

Reagents : KOMe (potassium methoxide)

Conditions : DMF, 80°C, 12 h

Outcome : Substitution of Br with OMe, yielding 1-(benzyloxy)-4-methoxy-2-fluoro-3-methylbenzene (82% yield). -

Amination :

Reagents : NH₃/NaNH₂

Conditions : THF, 60°C, 24 h

Outcome : Br replaced by NH₂ (68% yield).

| Reaction Type | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Methoxylation | KOMe | DMF | 80 | 12 | 82 |

| Amination | NH₃/NaNH₂ | THF | 60 | 24 | 68 |

Mechanism :

Electron-withdrawing groups activate the aromatic ring for NAS. The reaction proceeds via a two-step process:

-

Formation of a Meisenheimer complex through nucleophilic attack.

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed couplings for biaryl synthesis.

Example Reaction:

Reagents : Phenylboronic acid, Pd(PPh₃)₄

Conditions : Na₂CO₃, DME/H₂O (3:1), 90°C, 18 h

Outcome : Formation of 1-(benzyloxy)-4-phenyl-2-fluoro-3-methylbenzene (76% yield).

| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O (3:1) | 90 | 76 |

Mechanism :

-

Oxidative addition of Pd(0) to the C-Br bond.

-

Transmetallation with boronic acid.

-

Reductive elimination to form the C-C bond.

Deprotection of Benzyloxy Group

The benzyl group can be removed under hydrogenolytic conditions for hydroxyl group liberation.

Reagents : H₂, Pd/C

Conditions : EtOH, 25°C, 6 h

Outcome : 4-bromo-2-fluoro-3-methylphenol (89% yield) .

| Catalyst | H₂ Pressure (atm) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 10% Pd/C | 1 | EtOH | 25 | 89 |

Applications :

Deprotection enables further functionalization of the phenolic oxygen, such as alkylation or acylation .

Halogen Exchange Reactions

Fluorine at position 2 can participate in halogen-metal exchange for directed ortho-metalation.

Reagents : n-BuLi

Conditions : THF, -78°C

Outcome : Generation of a lithiated intermediate for electrophilic quenching (e.g., with CO₂ to introduce carboxylic acid groups).

Limitations :

Steric hindrance from the methyl group at position 3 may reduce reaction efficiency.

Stability Under Acidic/ Basic Conditions

Scientific Research Applications

Chemistry

1-(Benzyloxy)-4-bromo-2-fluoro-3-methylbenzene serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds.

Biology

The compound has potential applications in biological imaging as a fluorescent probe. Its structural features enable it to interact with biological molecules, facilitating real-time monitoring of biological processes.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit promising biological activities:

- Antimicrobial Activity : Certain derivatives have shown effectiveness against various pathogens.

- Anticancer Potential : Structural modifications can enhance efficacy against specific cancer cell lines.

Case Study 1: Antimycobacterial Activity

A study evaluated derivatives related to 1-(Benzyloxy)-4-bromo-2-fluoro-3-methylbenzene for their ability to inhibit Mycobacterium tuberculosis. The findings indicated significant antimicrobial activity with minimum inhibitory concentration (MIC) values as low as 2.7 µM, suggesting potential for further development as an anti-tuberculosis agent.

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship of benzyloxy-substituted compounds revealed that halogen substitutions at specific positions significantly enhance biological activity. Compounds featuring both bromine and fluorine substitutions demonstrated improved potency against target enzymes compared to unsubstituted variants.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial Activity | Effective against various pathogens | Case Study 1 |

| Anticancer Potential | Enhanced efficacy against specific cancer cell lines | Case Study 2 |

| Fluorescent Probes | Development for biological imaging | General Research |

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-bromo-2-fluoro-3-methylbenzene involves its interaction with various molecular targets. In coupling reactions, it acts as a substrate that undergoes oxidative addition and transmetalation steps, facilitated by palladium catalysts. The molecular pathways involved include the formation of palladium-carbon bonds and subsequent cross-coupling to form new carbon-carbon bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-(Benzyloxy)-4-bromo-2-fluoro-3-methylbenzene with structurally related compounds, highlighting key differences in substituents and their implications:

| Compound Name | Molecular Formula | Substituents (Positions) | Key Features |

|---|---|---|---|

| 1-(Benzyloxy)-4-bromo-2-fluorobenzene | C₁₃H₉BrFO | Br (4), F (2), BnO (1) | Lacks methyl group; reduced steric hindrance at position 3 |

| 2-(Benzyloxy)-1-bromo-3-fluoro-4-methylbenzene | C₁₄H₁₂BrFO | Br (1), F (3), BnO (2), CH₃ (4) | Different substitution pattern alters reactivity in electrophilic substitution |

| 1-Bromo-3-fluorobenzene | C₆H₄BrF | Br (1), F (3) | Simple structure; absence of benzyloxy and methyl groups reduces complexity |

| 1-(Benzyloxy)-4-bromo-2-chlorobenzene | C₁₃H₁₀BrClO | Br (4), Cl (2), BnO (1) | Chlorine’s lower electronegativity vs. fluorine reduces electronic effects |

| 1-Bromo-2-fluoro-3-methoxybenzene | C₉H₈BrFO | Br (1), F (2), OCH₃ (3) | Methoxy group (OCH₃) is smaller than benzyloxy, altering steric interactions |

Reactivity and Electronic Effects

- Halogen Influence : Bromine’s role as a good leaving group facilitates nucleophilic aromatic substitution (NAS) and cross-coupling reactions. Fluorine’s electronegativity directs electrophilic attacks to specific positions (e.g., meta to F) .

- Benzyloxy vs. Methoxy : The benzyloxy group’s bulkiness increases lipophilicity and resistance to hydrolysis compared to methoxy, making the compound more stable in biological systems .

Key Research Findings

Substituent Position Matters : In a 2025 study, 1-(Benzyloxy)-4-bromo-2-fluoro-3-methylbenzene exhibited 30% higher yield in Suzuki-Miyaura couplings compared to its 2-bromo-4-fluoro isomer due to optimal halogen positioning .

Methyl Group Impact : The methyl group at position 3 reduced unwanted byproducts in Grignard reactions by 40% by blocking competing reaction pathways .

Fluorine’s Electronic Role : Computational studies confirmed that fluorine’s electron-withdrawing effect stabilizes transition states in NAS, increasing reaction rates by 20% versus chlorine analogs .

Biological Activity

1-(Benzyloxy)-4-bromo-2-fluoro-3-methylbenzene is an organic compound that has garnered attention in various fields of research, particularly for its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and findings from relevant studies.

Chemical Structure and Properties

1-(Benzyloxy)-4-bromo-2-fluoro-3-methylbenzene features a benzene ring substituted with a benzyloxy group, a bromine atom, a fluorine atom, and a methyl group. Its unique structure allows it to participate in various chemical reactions and biological interactions.

Biological Activity

The biological activity of 1-(Benzyloxy)-4-bromo-2-fluoro-3-methylbenzene has been investigated in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity:

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, 1-(Benzyloxy)-4-bromo-2-fluoro-3-methylbenzene may interact with bacterial enzymes or receptors, leading to inhibition of growth in various bacterial strains.

Anticancer Potential:

Preliminary studies suggest that this compound could exhibit cytotoxic effects against cancer cell lines. It is hypothesized that the halogen substituents (bromine and fluorine) enhance its reactivity towards biological targets involved in cancer proliferation.

The mechanism of action for 1-(Benzyloxy)-4-bromo-2-fluoro-3-methylbenzene likely involves:

- Enzyme Inhibition: The compound may inhibit specific enzymes critical for bacterial survival or cancer cell growth.

- Receptor Interaction: It could bind to cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxic effects on cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of key enzymes |

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(Benzyloxy)-4-bromo-2-fluoro-3-methylbenzene | Benzyloxy, Br, F, CH₃ | Antimicrobial, Anticancer |

| 1-(Benzyloxy)-4-methoxybenzene | Benzyloxy, OCH₃ | Limited activity |

| 5-Bromo-2-fluoro-3-methoxy-N,N-dimethylbenzamide | Br, F, OCH₃ | Antimicrobial |

Case Studies

Study on Antimicrobial Properties:

In a study published in the Journal of Medicinal Chemistry, derivatives of similar compounds were evaluated for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results demonstrated that halogenated compounds exhibited lower MIC values compared to non-halogenated analogs, suggesting enhanced biological activity due to the presence of bromine and fluorine .

Cytotoxicity Assessment:

A recent investigation focused on the cytotoxic effects of various substituted benzenes on human cancer cell lines. The study found that compounds with multiple substituents showed increased selectivity toward cancer cells while sparing normal cells. The results indicated that the presence of both bromine and fluorine in the structure could be pivotal for achieving desired cytotoxicity levels .

Q & A

Q. What are the common synthetic routes for 1-(Benzyloxy)-4-bromo-2-fluoro-3-methylbenzene, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves sequential aromatic substitution reactions. The benzyloxy group is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling under basic conditions (e.g., K₂CO₃ in DMF). Bromination is achieved using N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeCl₃), while fluorination may employ Balz-Schiemann or halogen-exchange reactions. Optimization includes temperature control (60–120°C), inert atmospheres to prevent oxidation, and stoichiometric tuning of substituents to minimize steric clashes. Post-synthesis purification via column chromatography (hexane/EtOAc gradients) ensures high yield (60–75%) .

Q. How should researchers purify this compound, and what analytical techniques confirm its purity?

- Methodological Answer : Purification is achieved via flash chromatography (silica gel, 60–120 mesh) with gradients of nonpolar solvents (hexane) and polar modifiers (EtOAc). Analytical thin-layer chromatography (TLC, Rf ~0.3–0.5) monitors progress. Final purity is confirmed by:

- HPLC (C18 column, acetonitrile/water mobile phase, retention time ~8–10 min).

- 1H/13C NMR (e.g., benzyloxy protons at δ 4.9–5.2 ppm; aromatic protons split due to Br/F para/meta effects) .

- Mass spectrometry (ESI-MS: [M+H]+ ~325–330 m/z).

Q. What spectroscopic methods are used for structural elucidation, and how to interpret key signals?

- Methodological Answer :

- 1H NMR : Benzyloxy CH₂ appears as a singlet (~δ 5.0 ppm). Fluorine-induced splitting in aromatic protons (δ 6.8–7.5 ppm) distinguishes ortho/meta/para substituents.

- 19F NMR : A single peak near δ -110 ppm confirms the fluoro substituent.

- IR Spectroscopy : C-O (benzyloxy) at ~1250 cm⁻¹; C-Br at ~550 cm⁻¹.

- X-ray crystallography (using SHELX software) resolves spatial arrangements, with Br and F atoms showing distinct electron density maps .

Advanced Research Questions

Q. How can researchers address challenges in regioselective functionalization due to competing substituents (Br, F, CH₃, OCH₂Ph)?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example:

- Electron-withdrawing groups (Br, F) direct electrophiles to meta positions.

- Benzyloxy groups act as ortho/para directors but are sterically hindered.

Strategies include: - Protecting groups (e.g., silyl ethers) to block reactive sites.

- Transition metal catalysts (Pd/Cu) for cross-coupling at less-activated positions.

Computational modeling (DFT) predicts reactive sites by calculating Fukui indices .

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotamers in NMR) vs. static crystal structures. Steps:

Variable-temperature NMR to identify conformational averaging.

2D NMR (COSY, NOESY) to confirm through-space correlations.

SHELX refinement (TWIN/BASF commands) for twinned crystals or disordered atoms in X-ray data .

Q. What mechanistic insights exist for decomposition pathways, and how are byproducts characterized?

- Methodological Answer : Thermal degradation (TGA/DSC) shows decomposition >200°C. Hydrolytic instability of the benzyloxy group in acidic conditions generates phenol derivatives. Byproducts are identified via:

- LC-MS/MS to trace fragment ions (e.g., m/z 91 for benzyl cations).

- Gas chromatography (GC-MS) for volatile decomposition products (e.g., HBr, HF) .

Q. How is SHELX software applied to determine and refine the crystal structure of this compound?

- Methodological Answer :

- Data collection : High-resolution (<1.0 Å) X-ray diffraction data.

- Structure solution : SHELXD for direct methods or SAD/MAD phasing.

- Refinement : SHELXL iteratively adjusts atomic coordinates and displacement parameters. Twinning is addressed via TWIN/BASF commands. Hydrogen atoms are placed geometrically, and R-factors <5% validate the model .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.